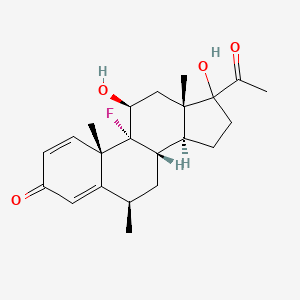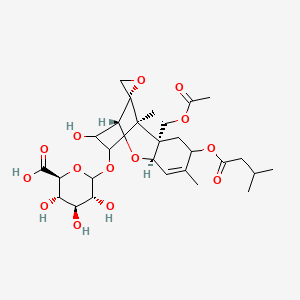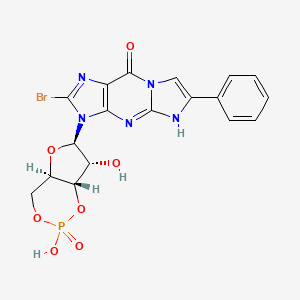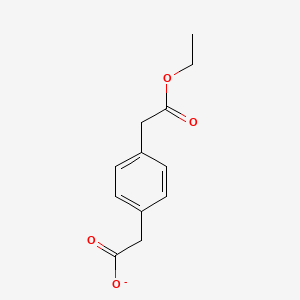![molecular formula ¹³C₁₄H₁₀ B1146099 Phenanthrene-[U-13C] CAS No. 1173018-81-9](/img/new.no-structure.jpg)
Phenanthrene-[U-13C]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthrene-[U-13C] is a uniformly labeled isotopologue of phenanthrene, a polycyclic aromatic hydrocarbon. The compound is characterized by the incorporation of carbon-13 isotopes at all carbon positions within the phenanthrene structure. This labeling is particularly useful in various scientific studies, including those involving metabolic pathways, environmental monitoring, and chemical reaction mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenanthrene-[U-13C] typically involves the incorporation of carbon-13 labeled precursors into the phenanthrene structure. One common method is the Haworth synthesis, which involves the following steps:
Friedel-Crafts Acylation: Naphthalene is treated with succinic anhydride in the presence of aluminum chloride to form naphthoylpropionic acid.
Clemmensen Reduction: Naphthoylpropionic acid is reduced using amalgamated zinc in hydrochloric acid to yield naphthobutyric acid.
Ring Closure Reaction: Naphthobutyric acid is heated with sulfuric acid to form 1-keto-1,2,3,4-tetrahydrophenanthrene.
Clemmensen Reduction: The intermediate is further reduced to 1,2,3,4-tetrahydrophenanthrene.
Dehydrogenation: The final step involves heating with palladium to yield phenanthrene.
Industrial Production Methods: Industrial production of Phenanthrene-[U-13C] involves similar synthetic routes but on a larger scale. The use of carbon-13 labeled precursors is essential, and the process is optimized for high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Phenanthrene-[U-13C] undergoes various chemical reactions, including:
Oxidation: Phenanthrene can be oxidized to phenanthrenequinone using chromic acid or tert-butyl hydroperoxide with molybdenum acetylacetonate
Reduction: Reduction with hydrogen gas and raney nickel yields 9,10-dihydrophenanthrene.
Electrophilic Halogenation: Bromination with bromine results in 9-bromophenanthrene.
Aromatic Sulfonation: Sulfonation with sulfuric acid produces 2 and 3-phenanthrenesulfonic acids.
Common Reagents and Conditions:
Oxidation: Chromic acid, tert-butyl hydroperoxide, molybdenum acetylacetonate.
Reduction: Hydrogen gas, raney nickel.
Halogenation: Bromine.
Sulfonation: Sulfuric acid.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Halogenation: 9-Bromophenanthrene.
Sulfonation: 2 and 3-Phenanthrenesulfonic acids.
Wissenschaftliche Forschungsanwendungen
Phenanthrene-[U-13C] has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of phenanthrene in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of phenanthrene derivatives.
Industry: Applied in environmental monitoring to track the fate of phenanthrene in contaminated sites and assess bioremediation efforts
Wirkmechanismus
The mechanism of action of Phenanthrene-[U-13C] involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins. This interaction is crucial for understanding the toxicological effects of phenanthrene and its derivatives .
Vergleich Mit ähnlichen Verbindungen
Phenanthrene-[U-13C] can be compared with other polycyclic aromatic hydrocarbons such as anthracene, naphthalene, and pyrene:
Anthracene: Similar in structure but differs in the arrangement of the fused benzene rings.
Naphthalene: Contains two fused benzene rings, making it simpler than phenanthrene.
Pyrene: Consists of four fused benzene rings, making it larger and more complex than phenanthrene.
Phenanthrene-[U-13C] is unique due to its uniform carbon-13 labeling, which provides distinct advantages in tracing and studying its behavior in various systems.
Eigenschaften
CAS-Nummer |
1173018-81-9 |
|---|---|
Molekularformel |
¹³C₁₄H₁₀ |
Molekulargewicht |
192.13 |
Synonyme |
[3]Helicene-[U-13C]; NSC 26256-[U-13C]; Ravatite-13C14; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![21-Chloro-17alpha-[(2-furanylcarbonxyl)oxy]-9beta,11beta-oxido-16alpha-methylpregna-1,4-diene-3,20-dione](/img/structure/B1146016.png)
![1-[(4-Hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride](/img/structure/B1146020.png)
![1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride](/img/structure/B1146021.png)





![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)



